dimethyl 2-[2,2,6,7-tetramethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-(2-PHENYLACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a phenylacetyl group, and a dithiole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-(2-PHENYLACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, the introduction of the phenylacetyl group, and the incorporation of the dithiole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-(2-PHENYLACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The phenylacetyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-(2-PHENYLACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s properties make it suitable for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-(2-PHENYLACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1H-Cycloprop[e]azulene: A compound with a similar core structure but different functional groups.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Another compound with a boronic acid ester group, used in different applications.
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: A compound with a similar imidazole core but different substituents.
Uniqueness
DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-(2-PHENYLACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C28H27NO5S3 |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
dimethyl 2-[2,2,6,7-tetramethyl-1-(2-phenylacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H27NO5S3/c1-15-12-18-19(13-16(15)2)29(20(30)14-17-10-8-7-9-11-17)28(3,4)24(35)21(18)27-36-22(25(31)33-5)23(37-27)26(32)34-6/h7-13H,14H2,1-6H3 |
InChI Key |
AYTQBEHZGXRHJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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